molecular formula C8H9ClINO B6292946 5-Chloro-4-iodo-2-isopropoxypyridine CAS No. 2404734-21-8

5-Chloro-4-iodo-2-isopropoxypyridine

Cat. No. B6292946
CAS RN: 2404734-21-8
M. Wt: 297.52 g/mol
InChI Key: BONHCZDGAPAPMM-UHFFFAOYSA-N
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Description

5-Chloro-4-iodo-2-isopropoxypyridine is a chemical compound with the CAS Number: 2404734-21-8 . It has a molecular weight of 297.52 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular formula of this compound is C8H9ClINO . This indicates that it contains eight carbon atoms, nine hydrogen atoms, one chlorine atom, one iodine atom, and one nitrogen atom.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 297.52 . Unfortunately, specific information about its boiling point, melting point, and density was not found.

Scientific Research Applications

5-Chloro-4-iodo-2-isopropoxypyridine has been used in a variety of scientific research applications, including as a catalyst for organic reactions, as a reagent for the synthesis of heterocyclic compounds, and as a reagent for the synthesis of pharmaceuticals. Additionally, this compound has been used in the synthesis of fluorescent probes for biological imaging.

Mechanism of Action

The mechanism of action of 5-Chloro-4-iodo-2-isopropoxypyridine is not well understood. However, it is believed that the compound is able to act as an electron transfer agent in certain reactions, and that it can also act as a nucleophile in certain reactions. Additionally, this compound can act as a Lewis acid in certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound can act as a proton donor in certain reactions, and that it can also act as an electron acceptor in certain reactions. Additionally, this compound can act as a Lewis base in certain reactions.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Chloro-4-iodo-2-isopropoxypyridine in lab experiments include its low cost, its high solubility in water, and its ability to act as an electron transfer agent in certain reactions. Additionally, the compound is relatively stable and is not highly toxic. The main limitations of using this compound in lab experiments include its lack of specificity for certain reactions, its limited availability, and its susceptibility to degradation.

Future Directions

The future directions for 5-Chloro-4-iodo-2-isopropoxypyridine include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in organic synthesis. Additionally, further research into the synthesis of this compound is needed in order to increase its availability and to reduce its cost. Finally, further research into the advantages and limitations of using this compound in lab experiments is needed in order to optimize its use.

Synthesis Methods

5-Chloro-4-iodo-2-isopropoxypyridine can be synthesized using a two-step process. The first step involves the reaction of 4-iodo-2-chloropyridine with isopropyl bromide in the presence of sodium hydroxide. This reaction yields 4-iodo-2-isopropoxypyridine. The second step involves the reaction of 4-iodo-2-isopropoxypyridine with chlorine in the presence of a base in order to obtain this compound.

properties

IUPAC Name

5-chloro-4-iodo-2-propan-2-yloxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClINO/c1-5(2)12-8-3-7(10)6(9)4-11-8/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONHCZDGAPAPMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C(=C1)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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